Product packaging for 2-[[1-(2-Aminoacetyl)pyrrolidine-2-carbonyl]amino]propanoic acid(Cat. No.:CAS No. 837-83-2)

2-[[1-(2-Aminoacetyl)pyrrolidine-2-carbonyl]amino]propanoic acid

Cat. No.: B1336796
CAS No.: 837-83-2
M. Wt: 243.26 g/mol
InChI Key: GGLIDLCEPDHEJO-UHFFFAOYSA-N
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Description

Contextual Significance in Biomolecular Investigations

The significance of Gly-Pro-Ala in biomolecular research stems largely from its presence in and relationship to collagen, the most abundant protein in mammals. The characteristic repeating sequence of collagen is (Gly-X-Y)n, where X and Y can be any amino acid, but are frequently proline and hydroxyproline. mdpi.comacs.org The Gly-Pro-Ala sequence fits this pattern and is used in studies to understand the structure, stability, and function of collagen. weizmann.ac.ilmdpi.com

Research has shown that polymers of Gly-Pro-Ala can form triple-helical structures that resemble collagen, providing insights into the forces and interactions that govern the formation of the collagen triple helix. weizmann.ac.il X-ray diffraction studies of polytripeptides containing the Gly-Pro-Ala sequence have been instrumental in refining models of collagen architecture. weizmann.ac.il These investigations help to elucidate how the substitution of amino acids within the collagen sequence can lead to structural disruptions and are relevant to understanding diseases related to collagen mutations. acs.orgnih.gov

Furthermore, the study of Gly-Pro-Ala extends to its interactions with enzymes. It is a known substrate for various peptidases, and research into its enzymatic degradation provides valuable information on metabolic pathways and enzyme specificity. nih.govsigmaaldrich.com For instance, studies have investigated the uptake and degradation of Gly-Pro-Ala by oral streptococci, highlighting its role in the nutrition of these bacteria. nih.gov

Interdisciplinary Research Landscape and Scope

The study of Gly-Pro-Ala is inherently interdisciplinary, bridging chemistry, biology, and materials science. u-bordeaux.frucsb.edu Its synthesis and conformational analysis are core areas of organic chemistry and biochemistry. chemimpex.comacs.org Solid-phase peptide synthesis is a common method for producing Gly-Pro-Ala for research purposes. wipo.int Advanced analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Raman spectroscopy, and X-ray crystallography are employed to determine its three-dimensional structure and dynamic properties. nih.govnih.gov

In the field of biomedical research, Gly-Pro-Ala is utilized to investigate the molecular basis of collagen-related diseases. nih.gov Understanding how a single amino acid substitution, such as a glycine (B1666218) to alanine (B10760859) change, affects the triple helix provides a molecular-level explanation for conditions like osteogenesis imperfecta. acs.orgnih.gov

Moreover, the unique properties of Gly-Pro-Ala have led to its exploration in biotechnology and materials science. Researchers are investigating its potential use in the development of peptide-based biomaterials and therapeutic agents. chemimpex.com Its ability to mimic natural peptide structures makes it a valuable component in designing materials with specific biological activities. chemimpex.com The study of peptides like Gly-Pro-Ala also contributes to the development of new drug delivery systems and tissue engineering scaffolds.

Research Findings on Gly-Pro-Ala

Detailed research has provided significant insights into the properties and functions of Gly-Pro-Ala. Below are tables summarizing key findings from various studies.

Table 1: Structural and Conformational Studies of Gly-Pro-Ala

Research FocusKey FindingsAnalytical TechniquesReferences
Collagen Model Peptides Polymers of (Gly-Pro-Ala)n can form a collagen-like triple-helical structure. The alanine residues are located on the exterior of the helix.X-ray Diffraction weizmann.ac.il
Conformational Flexibility The Pro-Gly motif within peptides can adopt multiple conformations in solution, with a propensity to form β-hairpin turns in an aqueous environment.NMR, Raman Spectroscopy, Raman Optical Activity acs.orgnih.gov
Effect of Amino Acid Substitution Replacing glycine with alanine in a collagen model peptide leads to local untwisting of the triple helix and disrupts the characteristic hydrogen bonding pattern.X-ray Crystallography, NMR acs.orgnih.gov

Table 2: Biochemical and Functional Investigations of Gly-Pro-Ala

Research AreaKey FindingsExperimental SystemReferences
Enzymatic Degradation Gly-Pro-Ala is a substrate for dipeptidyl peptidases in oral streptococci, which are involved in the degradation of salivary proteins.Streptococcus mutans, Streptococcus sanguis nih.gov
Collagenase Activity The peptide can inhibit the activity of collagenase, an enzyme that breaks down collagen.In vitro enzyme assays biosynth.com
Antioxidant Properties Gly-Pro-Ala, isolated from fish skin gelatin hydrolysate, has shown protective effects against oxidative stress.Murine and IPEC-J2 cell models researchgate.netnih.gov
Peptide Uptake The transport of Gly-Pro-Ala into bacterial cells is an energy-dependent process.Streptococcus mutans, Streptococcus sanguis nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H17N3O4 B1336796 2-[[1-(2-Aminoacetyl)pyrrolidine-2-carbonyl]amino]propanoic acid CAS No. 837-83-2

Properties

IUPAC Name

2-[[1-(2-aminoacetyl)pyrrolidine-2-carbonyl]amino]propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17N3O4/c1-6(10(16)17)12-9(15)7-3-2-4-13(7)8(14)5-11/h6-7H,2-5,11H2,1H3,(H,12,15)(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGLIDLCEPDHEJO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)O)NC(=O)C1CCCN1C(=O)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901003703
Record name N-[(1-Glycylpyrrolidin-2-yl)(hydroxy)methylidene]alanine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

837-83-2
Record name NSC97941
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=97941
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name N-[(1-Glycylpyrrolidin-2-yl)(hydroxy)methylidene]alanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901003703
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Conformational Analysis and Structural Dynamics of Gly Pro Ala

Spectroscopic Investigations of Conformation

Spectroscopic methods are powerful tools for elucidating the three-dimensional structures of peptides in solution. Techniques such as Nuclear Magnetic Resonance (NMR) and vibrational spectroscopy provide detailed insights into the conformational landscape of Gly-Pro-Ala.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution Conformations

NMR spectroscopy is unparalleled in its ability to provide atomic-resolution information about peptide structure and dynamics in solution. uzh.ch By analyzing chemical shifts, coupling constants, and nuclear Overhauser effects (NOEs), a comprehensive picture of the conformational ensemble of Gly-Pro-Ala can be constructed. Linear peptides like GPA are known to be very flexible, exhibiting a number of conformations that undergo rapid interconversion on the NMR timescale, resulting in an averaged spectrum. thieme-connect.de

Proton (¹H) NMR is particularly sensitive to the local electronic environment and spatial proximity of hydrogen atoms. In peptides, the chemical shifts of amide protons are highly dependent on factors like solvent exposure and hydrogen bonding. thieme-connect.de For Gly-Pro-Ala, ¹H NMR studies can delineate the populations of different conformers, particularly concerning the cis and trans isomers of the Gly-Pro peptide bond. chemrxiv.org The presence of proline, which lacks an amide proton, creates a unique signature in the NMR spectrum. uzh.ch

The analysis of coupling constants, such as the ³J(HNHα) coupling, provides information about the dihedral angle φ. nih.gov In flexible peptides, these coupling constants are often averaged over multiple rapidly interconverting conformations. thieme-connect.de Temperature coefficient studies of amide proton chemical shifts can further distinguish between intramolecularly hydrogen-bonded and solvent-exposed protons, offering clues about folded structures. nih.gov

Table 1: Representative ¹H NMR Chemical Shift Ranges for Amino Acid Residues in Unstructured Peptides.

Proton Type Chemical Shift Range (ppm)
Amide (NH) 6.5 - 12
α-Proton (Hα) ~4.1 (Gly), ~4.4 (Ala)
β-Proton (Hβ) > 4 (Ser), ~1.3 (Ala methyl)

Note: These are general ranges and can vary based on sequence, solvent, and temperature. uzh.chresearchgate.net The values for Gly-Pro-Ala would fall within these general regions, with specific shifts influenced by the neighboring residues.

Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing information about the carbon backbone and side chains. ¹³C chemical shifts are particularly sensitive to the secondary structure of peptides. nih.gov For instance, the ¹³C chemical shifts of Cα and Cβ carbons are well-documented to be influenced by the backbone geometry. nih.gov

In studies of peptides containing the Gly-Pro sequence, the ¹³C chemical shift of the glycine (B1666218) carbonyl (CO) group has been shown to be a sensitive probe of conformation and hydrogen bonding. titech.ac.jp The chemical shifts for amino acid residues in "random coil" conformations, often studied in short peptides like H-Gly-Gly-X-L-Ala-OH, serve as a baseline for identifying structural deviations. researchgate.netresearchgate.net The analysis of ¹³C chemical shifts in Gly-Pro-Ala can reveal preferences for specific backbone dihedral angles and the puckering of the proline ring.

Table 2: Typical ¹³C "Random Coil" Chemical Shifts for Relevant Amino Acids.

Amino Acid Cα (ppm) Cβ (ppm) C' (Carbonyl) (ppm)
Glycine (Gly) 42.6 - 173.3
Proline (Pro) - - -
Alanine (B10760859) (Ala) 55.4 - -

Data derived from studies on model peptides. researchgate.netresearchgate.net Specific values for Gly-Pro-Ala would be influenced by its unique sequence.

¹H NMR Studies of Gly-Pro-Ala Conformational Flexibility

Vibrational Spectroscopy Applications

Vibrational spectroscopy, including Raman scattering and Raman Optical Activity, offers a different yet complementary perspective on peptide conformation by probing the vibrational modes of the molecule.

Raman spectroscopy measures the inelastic scattering of light, providing a vibrational fingerprint of the molecule. Specific Raman bands can be assigned to different functional groups and conformational states within a peptide. For instance, the amide I (mainly C=O stretching) and amide III (C-N stretching and N-H bending) bands are sensitive to the secondary structure. researchgate.net

Table 3: Selected Raman Band Assignments in Peptides Containing Gly, Pro, and Ala.

Wavenumber (cm⁻¹) Assignment Associated Amino Acid(s)
1662 Amide I (α-helical) Peptide Backbone
1451 CH₂ Scissoring Glycine
1269 Amide III (α-helical) Peptide Backbone
1105, 917 C-C Stretching Alanine

Assignments are based on studies of related peptides and may vary slightly for Gly-Pro-Ala. researchgate.net

Raman Optical Activity (ROA) is a chiroptical technique that measures the small difference in the intensity of Raman scattering from chiral molecules using right- and left-circularly polarized light. tandfonline.comrsc.org This technique is exceptionally sensitive to the three-dimensional arrangement of atoms and provides detailed information about the chiral conformations of biomolecules, including peptides. rsc.orgnih.gov

For a flexible peptide like Gly-Pro-Ala, the ROA spectrum is a population-weighted average of the spectra of all contributing conformers. Because different conformers can have distinct ROA spectra, this can sometimes lead to signal cancellation and broader peaks. tandfonline.com However, the combination of ROA experiments with quantum chemical computations has proven to be a powerful approach for investigating the conformational distribution of peptides. acs.orgacs.org Studies on model peptides containing Pro-Gly and Pro-Ala sequences have demonstrated the utility of ROA in distinguishing between different diastereomers and conformational states, even in flexible systems. tandfonline.comacs.orgnih.gov The ROA spectrum of Gly-Pro-Ala would provide a unique signature of its preferred chiral conformations in solution.

Raman Scattering Spectroscopy for Gly-Pro-Ala Structural Analysis

Circular Dichroism (CD) Spectroscopy for Secondary Structural Elements

Circular Dichroism (CD) spectroscopy is a powerful technique for investigating the secondary structure of peptides and proteins in solution. It measures the differential absorption of left and right-handed circularly polarized light, which is sensitive to the chiral environment of the peptide backbone. The resulting CD spectrum provides a global signature of the peptide's conformational ensemble.

For proline-containing peptides, CD spectra often exhibit features characteristic of polyproline II (PPII) helices, a left-handed helical structure with approximately three residues per turn. These spectra are typically defined by a strong negative band around 204-206 nm and a weak positive band near 228 nm. researchgate.net The substitution of other amino acids, such as glycine or alanine, into a polyproline sequence can modulate the intensity and position of these bands. For instance, the introduction of a single glycine into a polyproline undecamer was shown to reduce the magnitude of the negative band and cause a slight blue shift in the peaks. researchgate.net

Studies on sequential polypeptides containing the Gly-Pro-Ala motif have utilized low-temperature CD spectroscopy to investigate structure formation. acs.org In related systems, such as the cyclic pentapeptide cyclo-(-Gly-Pro-Gly-D-Ala-Pro-), infrared (IR) vibrational circular dichroism (VCD) has been employed. nih.gov The observed VCD spectra for this cyclic analog did not align with standard secondary structures like α-helices or β-sheets, suggesting the presence of β-turn conformations, which are common in proline-containing sequences. nih.govsci-hub.se The unique spectral signatures are indicative of the specific turn types stabilized by the peptide sequence. nih.gov Research on collagen model hexamers, including Ac-Ala-Gly-Pro-Ala-Gly-Pro-NHMe, also used CD to probe their structural characteristics in various solvents. ias.ac.in

Solid-State Nuclear Magnetic Resonance (SSNMR) for Condensed Phase Conformations

Solid-State Nuclear Magnetic Resonance (SSNMR) is an indispensable tool for the high-resolution structural analysis of peptides in the condensed or solid phase. Unlike solution-state NMR, SSNMR can characterize non-crystalline or aggregated states, providing detailed information on local structure, including backbone and side-chain conformations and intermolecular packing. By measuring conformation-dependent parameters like chemical shift anisotropy and dipolar couplings, SSNMR can define the torsion angles (φ, ψ) of individual residues.

The ¹³C chemical shifts of amino acids are particularly sensitive to their local conformation. titech.ac.jp For the Gly-Pro sequence, the Gly carbonyl (CO) ¹³C chemical shift has been shown to correlate with the type of secondary structure. For example, values around 169.5 ppm are indicative of an antiparallel β-sheet conformation, while shifts near 172.8 ppm suggest a 3₁-helix (a structure similar to the polyproline II helix). titech.ac.jp A value of approximately 170 ppm has been identified as characteristic of a β-turn conformation in oligopeptides containing Z-Gly-Pro-X sequences (where Z is a benzyloxycarbonyl group). titech.ac.jp

In a study of a model peptide for flagelliform silk, (GPGGA)₆G, two-dimensional spin-diffusion SSNMR was used to analyze its structure. nih.govacs.org The experimental spectra could not be explained by a single, uniform β-spiral structure. Instead, the results were best reproduced by calculations that considered a statistical distribution of torsion angles for the central residues in sequences like Ala-Gly-Pro, Gly-Pro-Gly, and Gly-Ala-Gly, derived from a database of known protein structures. acs.org This highlights that even in the solid state, such peptides can exhibit significant conformational heterogeneity rather than a single, rigid structure.

Table 1: Representative ¹³C SSNMR Chemical Shifts (ppm) for Amino Acids in Collagen Data derived from studies on type I collagen, which is rich in Gly, Pro, and Ala. researchgate.net

Amino AcidCarbon AtomChemical Shift (ppm)
Glycine (Gly)42.7 - 44.6
Proline (Pro)30.4
25.0
48.0
Alanine (Ala)17.0
All ResiduesC=O (Carbonyl)~173

Computational and Theoretical Approaches to Conformation

To complement experimental data, computational and theoretical methods provide unparalleled insight into the atomic-level details of peptide structure, dynamics, and energetics. These approaches can map vast conformational landscapes, simulate dynamic processes like folding, and quantify the interactions that stabilize specific structures.

Density Functional Theory (DFT) Calculations for Conformational Landscapes

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. In the context of peptides, DFT is employed to calculate the potential energy surface, identifying low-energy conformers and the energy barriers between them. This allows for the construction of a detailed conformational landscape.

DFT calculations have been systematically applied to the constituent amino acids of Gly-Pro-Ala. nih.govlongdom.org For instance, studies have optimized the geometries of glycine, alanine, and proline and computed their X-ray emission spectra using time-dependent DFT (TDDFT). nottingham.ac.uk Other research has used DFT to probe the interactions between these amino acids and various substrates, such as nanoscale zero-valent iron or gold clusters, by calculating binding energies and analyzing charge distributions. nih.govnih.govacs.org These studies establish the foundation for applying DFT to the tripeptide itself. By systematically rotating the backbone dihedral angles (φ, ψ) of Gly-Pro-Ala and performing geometry optimization and energy calculations for each starting conformation, DFT can identify all energetically favorable structures and the transition states that connect them, providing a comprehensive map of its conformational possibilities.

Molecular Dynamics (MD) Simulations for Dynamic Conformations and Folding Pathways

Molecular Dynamics (MD) simulations are a powerful computational technique used to study the physical movements of atoms and molecules over time. For peptides, MD simulations provide a "computational microscope" to visualize conformational dynamics, folding events, and interactions with the solvent environment in atomic detail.

Simulations of related di- and tripeptides, such as Gly-Pro, Ala-Pro, and Gly-Pro-Gly, have been extensively performed. nih.govnih.gov These simulations, often using force fields like AMBER or CHARMM, track the peptide's trajectory over nanoseconds to microseconds. nih.gov The process typically involves solvating the peptide in a water box, minimizing the system's energy, and then equilibrating it under controlled temperature and pressure (NVT and NPT ensembles) before a final production run. nih.gov

Analysis of these simulations reveals the dynamic interconversion of the proline ring between its Cγ-endo and Cγ-exo puckers and the cis-trans isomerization of the Gly-Pro peptide bond. nih.govresearchgate.net MD simulations on collagen-like peptides, such as (Gly-Pro-Pro)₅, have been used to follow the propagation of the triple-helix folding process, a rapid event difficult to capture experimentally. plos.org These studies show that substitutions, such as Gly→Ala, can destabilize the folded structure and slow the folding rate. plos.org Such simulations applied to Gly-Pro-Ala would elucidate its folding pathways and the populations of different conformational sub-states in aqueous solution.

Table 2: Example Parameters for an MD Simulation of a Proline-Containing Peptide Based on methodology from simulations of GPGG and VAPG. nih.gov

ParameterDescriptionValue/Setting
Force FieldDefines the potential energy of the systemAMBER99SB
Water ModelSimulates the aqueous environmentTIP3P
EnsembleStatistical mechanics ensemble for production runNVT (Canonical)
TemperatureSimulation temperature298 K
Simulation TimeDuration of the production simulation800 ns
Integration StepTime step for integrating equations of motion2 fs

Quantum Chemical Calculations of Energetic Preferences and Intermolecular Interactions

Quantum chemical calculations, including high-level ab initio methods and DFT, are used to precisely determine the energetic properties of peptide conformations and their non-covalent interactions. These methods go beyond classical force fields by explicitly treating the electronic structure, allowing for accurate calculation of hydrogen bonds, dispersion forces, and electrostatic interactions.

Ab initio studies on tripeptides like Gly-Phe-Ala have benchmarked methods for calculating conformational energies. The Fragment Molecular Orbital (FMO) method is a quantum chemical approach applicable to larger systems like proteins, where the molecule is divided into fragments to make the calculations computationally tractable. nih.gov This method allows for the detailed analysis of inter-fragment interaction energies (IFIEs), decomposing them into electrostatic, exchange-repulsion, and charge-transfer components. nih.gov

For Gly-Pro-Ala, these calculations can quantify the strength of intramolecular hydrogen bonds, such as those forming β- or γ-turns. They can also model intermolecular interactions, for example, between the peptide and water molecules or other biomolecules. rsc.org Energy decomposition analysis can reveal that electrostatic forces are often the dominant component of the total interaction energy, though steric and quantum effects also make significant contributions. rsc.org Such calculations are critical for understanding why certain conformations are preferred and how the peptide interacts with its environment.

Conformational Energy Calculations for Cyclic Peptide Analogs

Cyclic peptides are conformationally more restricted than their linear counterparts, making them excellent models for studying specific secondary structures like turns. Conformational energy calculations on cyclic analogs of Gly-Pro-Ala provide valuable insights into the intrinsic structural preferences of the sequence.

Theoretical conformational energy calculations on cyclo(L-Ala-L-Pro-Gly-L-Ala-L-Pro-Gly), an analog containing the Ala-Pro-Gly sequence, have been performed. researchgate.net These studies, combining energy calculations with ¹H NMR data, identified a minimum energy conformation stabilized by an antiparallel β-type structure featuring two intramolecular hydrogen bonds. researchgate.net

In another study on cyclic tetra-α/β-peptides of the type cyclo-[β-Ala-Xaa-β-Ala-Pro] (where Xaa can be an amino acid like Ala), calculations showed that isomers with cis and trans conformations of the β-Ala-Pro bond have similar free energies. nih.gov These conformers are separated by significant energy barriers, leading to slow interconversion that can be observed on the NMR timescale. nih.gov The calculations also revealed that the specific side chain (e.g., Ala vs. Val) can significantly influence the ring's conformational landscape. nih.gov These studies on constrained analogs help to isolate and understand the specific turn structures that the Gly-Pro-Ala sequence is predisposed to form.

Table 3: Stabilizing Features in Calculated Conformations of Cyclic Peptide Analogs

Cyclic Peptide AnalogKey Conformational FeaturesStabilizing InteractionsSource
cyclo(Ala-Pro-Gly-Ala-Pro-Gly)Antiparallel β-type conformationTwo intramolecular H-bonds (Ala4 NH to Ala1 CO; Ala1 NH to Ala4 CO) researchgate.net
cyclo(Val-Pro-Gly-Val-Pro-Gly)Type II β-turn; γ-turnH-bond (Val4 NH to Val1 CO); H-bond (Gly3 NH to Gly5 CO) researchgate.net
cyclo-[β-Ala-Ala-β-Ala-Pro]Isomers with cis and trans β-Ala-Pro bondsSimilar free energies, separated by ~15 kcal/mol barrier nih.gov

Influence of Environmental and Sequence Context on Gly-Pro-Ala Conformation

The conformation of the Gly-Pro-Ala tripeptide is not fixed but exists as an ensemble of interconverting structures. The relative populations of these conformers are highly sensitive to the surrounding environment, including the solvent and the nature of the adjacent amino acid residues.

The solvent plays a crucial role in dictating the conformational preferences of peptides by interacting with the peptide backbone and side chains. These interactions can stabilize or destabilize specific secondary structures, such as β-turns and β-hairpins.

Computational studies have provided insights into the general effects of solvents on peptide conformations. For instance, ab initio quantum mechanics calculations on tripeptides have shown that aqueous solvents preferentially stabilize α-helical conformations over β-sheet structures. scispace.comacs.org For the constituent amino acids of GPA, these studies indicate that an aqueous environment provides stabilization energies of 2.4 kcal/mol for Glycine, 2.0 kcal/mol for Proline, and 3.5 kcal/mol for Alanine when favoring α-helical structures. scispace.comacs.org

Molecular dynamics simulations on dipeptides like Gly-Pro and Ala-Pro in concentrated aqueous solutions have highlighted significant differences in the structure and dynamics of water as a solvent when using polarizable versus nonpolarizable force fields. nih.gov While polarizable models show more realistic water behavior, neither model has perfectly replicated experimentally observed aggregation, indicating the complexity of accurately simulating peptide-solvent interactions. nih.gov

While a systematic study across multiple solvents specifically for Gly-Pro-Ala is not extensively documented, research on peptides containing the Pro-Gly motif (a close relative) shows that in an aqueous environment, the propensity to form β-hairpin loops is an intrinsic property of the sequence, whereas this is not the case in a vacuum. nih.govacs.org This underscores the critical role of solvent in directing the folding of such peptides. nih.govacs.org For peptides designed to form β-hairpins, apolar solvents like chloroform (B151607) can favor well-defined structures, which may become less ordered in hydrogen-bonding solvents like DMSO or water. biorxiv.org

Table 1: Solvent Influence on Prolyl Peptide Bond Isomerization Energetics This interactive table provides data on the activation free energy for the cis-trans isomerization of a model Gly-Pro dipeptide in various solvents, illustrating the impact of the chemical environment on the dynamics of the Proline residue.

SolventActivation Free Energy (ΔG‡) (kcal/mol)Solvent Property
Water~20.5Protic, H-bond donor
Methanol~19.8Protic, H-bond donor
Acetonitrile (B52724)~19.2Aprotic, polar
Chloroform~19.2Aprotic, nonpolar
Data derived from studies on Ac-Gly-Pro-OMe model systems. nih.gov

The amino acids preceding and succeeding the Gly-Pro-Ala sequence can exert significant steric and electronic effects, thereby influencing its conformational landscape. The intrinsic flexibility of Glycine and the rigid nature of Proline make the GPA sequence particularly susceptible to the influence of its neighbors.

In the context of collagen-like peptides, conformational analysis of repeating (Gly-Pro-Ala)n sequences indicates that they form stable, wound triple helices. nih.gov This suggests that when flanked by residues that promote a collagen-like structure, the Gly-Pro-Ala motif readily adopts and stabilizes this conformation. The presence of Proline in the second position of the triplet is crucial for maintaining a tightly wound helical structure. nih.gov

The influence of flanking residues is also evident in studies of engineered peptides. For example, in a study of the tetrapeptide Leu-Gly-Pro-Ala, substitution of the N-terminal L-Leucine with its D-enantiomer (D-Leu) induced a significant conformational shift from a β-sheet to a turn structure. scirp.org This highlights how the chirality and stereochemistry of a single flanking residue can dramatically alter the secondary structure preference of the core GPA sequence. scirp.org

Cyclic peptides provide a constrained environment to study local conformational preferences. In the cyclic pentapeptide cyclo(Gly-Pro-Ala-D-Phe-Pro), the Pro-Ala segment exists in an equilibrium between type I and type II β-turns. nih.gov This demonstrates that even within a cyclic structure, the GPA motif (represented here by Pro-Ala flanked by Gly and a D-amino acid) retains conformational flexibility, populating distinct turn types. The presence of other residues within the cyclic structure modulates this equilibrium. nih.gov

Similarly, the sequence context is critical for the formation of specific turn structures. The D-Pro-Gly sequence is a well-known promoter of β-hairpin formation, often nucleating a type II' β-turn. researchgate.net Recent research on a capped D-Pro-Gly-Ala tripeptide has identified a unique "crossed double β-turn" structure, indicating that the addition of Alanine at the C-terminus of the D-Pro-Gly motif leads to a novel, stable fold. researchgate.net

The general principle that flanking residues influence conformation is well-established. In α-helices, the stability is affected by substitutions at the N- and C-termini. In β-hairpins, the amino acid composition of the strands influences the stability and structure of the turn region. nih.gov For instance, the presence of Proline residues near a sequence can disrupt helical structures and favor turns or loops. nih.gov The conformational entropy of a residue like Alanine is also influenced by its immediate neighbors in the sequence. pnas.org These principles, applied to Gly-Pro-Ala, suggest that its conformational behavior in a larger protein context is a result of a complex interplay between its intrinsic tendencies and the powerful influence of its flanking residues.

Peptide Sequence ContextCore MotifPredominant Conformation(s)Method of AnalysisReference
cyclo(Gly-Pro-Ala -D-Phe-Pro)Pro-AlaEquilibrium of Type I and Type II β-turnsNMR, Molecular Dynamics nih.gov
Leu-Gly-Pro-Ala Gly-Pro-Alaβ-sheetCircular Dichroism scirp.org
D-Leu-Gly-Pro-Ala Gly-Pro-AlaTurn structureCircular Dichroism scirp.org
Capped D-Pro-Gly-Ala Pro-Gly-AlaCrossed double β-turnX-ray, 2D-NMR, Spectroscopy researchgate.net
(Gly-Pro-Ala )nGly-Pro-AlaStable wound triple helixConformational Analysis nih.gov

Mechanistic Studies of Biological Interactions and Activities Involving Gly Pro Ala

Enzymatic Recognition and Substrate/Inhibitor Specificity

The interaction of Gly-Pro-Ala with enzymes, particularly proteases, provides a window into the specificity and mechanisms of these crucial biological catalysts.

Protease Susceptibility and Resistance Mechanisms of Gly-Pro-Ala-Containing Peptides

The susceptibility of peptides containing the Gly-Pro-Ala sequence to cleavage by proteases is a key area of investigation. The presence of a proline residue at the penultimate (P1) position often confers a degree of resistance to degradation by many common proteases. However, specific proteases, known as prolyl peptidases, are specialized to cleave such sequences.

Research has shown that the stability of a peptide is not solely dependent on a single amino acid but on the entire sequence and its conformation. For instance, while the Gly-Pro bond is a target for certain enzymes, the surrounding amino acids, such as alanine (B10760859) in the P1' position, also influence the rate and efficiency of cleavage. nih.govresearchgate.net The high glycine (B1666218) content in some proteases themselves can influence their structural stability and, consequently, their susceptibility to proteolytic degradation. pnas.org

Studies on clostridial collagenases, for example, have revealed a strong preference for glycine in the P1' position and proline in the P2 position, a pattern that is also observed in the degradation of collagen, which is rich in Gly-Pro-X sequences. nih.govresearchgate.net The specificity of these enzymes is so refined that even minor changes in the peptide sequence can dramatically alter their susceptibility to cleavage.

Dipeptidyl Peptidase IV (DPP-IV) Inhibition Kinetics and Mechanistic Elucidation of Gly-Pro-Ala Peptides

Dipeptidyl Peptidase IV (DPP-IV) is a serine protease that plays a critical role in glucose metabolism by cleaving N-terminal dipeptides from hormones like glucagon-like peptide-1 (GLP-1), particularly when proline or alanine is in the penultimate position. acs.orgoatext.com Gly-Pro-Ala serves as a substrate for DPP-IV, and its cleavage has been used to study the enzyme's kinetics and inhibition. tandfonline.commedchemexpress.com

Kinetic studies have demonstrated that Gly-Pro-Ala is hydrolyzed by DPP-IV, in some cases at a faster rate than other known substrates like diprotin A (Ile-Pro-Ile). tandfonline.com This suggests that Gly-Pro-Ala is a good substrate for DPP-IV. The mechanism of cleavage by DPP-IV involves a catalytic triad (B1167595) of Ser-His-Asp at the active site. nih.gov The cleavage of Gly-Pro-pNA (a chromogenic substrate analog of Gly-Pro-Ala) is facilitated by the ionization of a residue with a pK of 7.2, which is indicative of the His-Asp pair assisting in the serine's nucleophilic attack on the substrate's carbonyl carbon. nih.govresearchgate.net

While Gly-Pro-Ala itself is a substrate, peptides containing this motif can also act as competitive inhibitors of DPP-IV. mdpi.com The inhibitory activity is often linked to the presence of proline at the second N-terminal position, allowing the peptide to bind to the active site without being rapidly cleaved. mdpi.comresearchgate.net The structure-activity relationship is crucial, as even small modifications to the peptide can shift its function from a substrate to an inhibitor.

Table 1: Kinetic Parameters of DPP-IV with Various Tripeptide Substrates

Peptide IC50 (mM) Km (mM) Vmax (µmol/min/mg) Hydrolysis Rate
Gly-Pro-Ala 20.0* 0.192** - Faster than diprotin A tandfonline.com
Diprotin A (Ile-Pro-Ile) 0.0039 0.192 - Slower than Gly-Pro-Ala tandfonline.com
Gly-Ala-Hyp >20 - - Lowest hydrolysis rate tandfonline.com
Gly-Pro-Hyp 4.5 - - Not hydrolyzed by DPP-IV tandfonline.com

*Apparent value as the peptide is hydrolyzed by DPP-IV. tandfonline.com **For Gly-Pro-pNA. nih.gov

Structure-Activity Relationships in Enzyme-Peptide Interactions

The interaction between a peptide and an enzyme is highly dependent on the three-dimensional structure of both molecules. For Gly-Pro-Ala, the presence of the small, flexible glycine residue and the conformationally constrained proline residue creates a specific shape that is recognized by certain enzymes.

The proline residue in the P1 position is a key determinant for recognition by prolyl peptidases like DPP-IV. mdpi.com The hydrophobicity and size of the amino acids in the peptide sequence also play a significant role. For instance, in the context of angiotensin I-converting enzyme (ACE) inhibition, the presence of hydrophobic amino acids at the C-terminus and a proline residue within the peptide sequence can enhance inhibitory activity. plos.orgnih.gov

Computational modeling and docking studies have further illuminated these structure-activity relationships. These studies show that the binding affinity of a peptide to an enzyme is influenced by hydrogen bonds, electrostatic interactions, and hydrophobic interactions between the peptide's amino acid residues and the enzyme's active site. researchgate.netplos.org For example, the interaction of peptides with DPP-IV is significantly influenced by the amino acid at the N-terminus and the penultimate position. acs.org

Peptide-Protein Interaction Dynamics

Beyond enzymatic cleavage, Gly-Pro-Ala and peptides containing this motif are involved in various peptide-protein interactions, serving both as binding partners and as important controls in research.

Investigation of Gly-Pro-Ala Binding Affinities and Molecular Recognition Events

The tripeptide Gly-Pro-Ala has been utilized in studies to understand the principles of molecular recognition. The specific sequence and conformation of Gly-Pro-Ala can lead to selective binding to certain proteins or receptors.

In one study, a 13-mer peptide containing two Gly-Pro-Ala sequences was designed and synthesized to bind to the mycotoxin ochratoxin A. nih.govresearchgate.net Surface plasmon resonance (SPR) analysis confirmed that this peptide could bind to ochratoxin A with a dissociation constant (KD) of approximately 15.7 μM. nih.govresearchgate.net This demonstrates that the Gly-Pro-Ala motif can be a component of a larger peptide structure that confers specific binding properties.

The recognition of Pro/Ala-rich sequences by antibodies has also been investigated. nih.gov These studies revealed that even the small side chain of alanine can be a crucial feature for epitope recognition, contributing to specific contacts within the antibody's binding site. nih.gov This highlights the subtle yet significant role of each amino acid in determining binding affinity and specificity.

Role of Gly-Pro-Ala as Control Peptides in Receptor Binding and Protein Interaction Studies

Due to its defined structure and known interactions (or lack thereof in certain contexts), Gly-Pro-Ala and peptides with similar sequences are often used as control peptides in biological assays. This allows researchers to distinguish specific binding events from non-specific interactions.

For example, in a study on platelet activation by collagen, peptides with a repeating Gly-Pro-Ala sequence showed little to no reactivity with platelets. nih.gov This was in stark contrast to peptides with a repeating Gly-Pro-Hyp sequence, which were potent platelet agonists. nih.gov The use of the Gly-Pro-Ala peptide as a negative control was crucial in demonstrating the high specificity of the Gly-Pro-Hyp sequence for the platelet glycoprotein (B1211001) VI receptor. nih.gov

Similarly, in alanine scanning mutagenesis, where amino acid residues are systematically replaced with alanine to identify key residues for protein-protein interactions, glycine is sometimes used to replace alanine to probe the effect of the methyl side group. mdpi.com The use of simple, well-characterized peptides like Gly-Pro-Ala as controls is fundamental to ensuring the validity and interpretability of experimental results in the complex field of protein interactions.

Table 2: Compound Names Mentioned

Compound Name
Gly-Pro-Ala (GPA)
Glycine
Proline
Alanine
Dipeptidyl Peptidase IV (DPP-IV)
Glucagon-like peptide-1 (GLP-1)
Diprotin A (Ile-Pro-Ile)
Gly-Pro-p-nitroanilide (Gly-Pro-pNA)
Gly-Ala-Hyp
Gly-Pro-Hyp
Angiotensin I-converting enzyme (ACE)
Ochratoxin A
Glycoprotein VI
Lysine
Arginine
Isoleucine
Valine
Leucine (B10760876)
Phenylalanine
Tryptophan
Serine
Threonine
Aspartic Acid
Glutamic Acid
Histidine
Cysteine
Methionine
Asparagine
Glutamine
Tyrosine

Cellular and Molecular Pathway Modulation

Regulation of Oxidative Stress Responses via Nrf2 Pathway Modulation by Gly-Pro-Ala

The tripeptide Gly-Pro-Ala (GPA) has been identified as a significant modulator of cellular oxidative stress responses, primarily through its interaction with the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway. researchgate.netnjkmlbio.com Nrf2 is a critical transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes, playing a pivotal role in cellular defense against oxidative damage. njkmlbio.commdpi.com

Research has demonstrated that GPA can effectively activate the Nrf2 signaling pathway. researchgate.netnjkmlbio.com Under normal physiological conditions, Nrf2 is kept in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1). mdpi.com However, upon exposure to oxidative stressors, this inhibition is released, allowing Nrf2 to translocate to the nucleus. njkmlbio.com Studies have shown that treatment with GPA can promote the migration of Nrf2 from the cytoplasm to the nucleus. njkmlbio.com This nuclear translocation leads to the upregulation of the antioxidant response element (ARE), which in turn enhances the expression of various downstream antioxidant enzymes. mdpi.com

The protective effects of GPA against oxidative stress induced by toxins like deoxynivalenol (B1670258) (DON) have been linked to this Nrf2 activation. researchgate.netnjkmlbio.com By stimulating the Nrf2 pathway, GPA enhances the cellular antioxidant capacity, thereby mitigating the detrimental effects of reactive oxygen species (ROS). researchgate.net This mechanism involves increasing the expression and activity of antioxidant enzymes such as catalase (CAT), superoxide (B77818) dismutase (SOD-1), and the catalytic and modulatory subunits of γ-glutamylcysteine ligase (GCLC and GCLM). njkmlbio.com Some studies suggest that oligopeptides like GPA may be transported into cells via transporters such as Pept1, initiating a cascade involving p62 that ultimately leads to Nrf2 activation and subsequent glutathione (B108866) synthesis. acs.org

Molecular docking simulations have further supported the interaction between antioxidant peptides and Keap1, suggesting that peptides can competitively bind to Keap1, leading to the release and activation of Nrf2. mdpi.com This body of evidence highlights the GPA-mediated modulation of the Nrf2 pathway as a key mechanism in its regulation of oxidative stress responses.

Investigation of Antioxidant Mechanisms Exhibited by Gly-Pro-Ala Peptides

The antioxidant properties of the Gly-Pro-Ala (GPA) peptide are attributed to several interconnected mechanisms that contribute to the neutralization of free radicals and the reduction of oxidative damage. researchgate.net GPA, often derived from the hydrolysis of collagen, demonstrates significant radical scavenging activity. researchgate.netbiosynth.com

One of the primary antioxidant mechanisms of GPA is its ability to directly scavenge free radicals. researchgate.net The amino acid composition of the peptide plays a crucial role in this activity. Glycine, with its simple structure, can donate a proton to neutralize reactive oxygen species (ROS). mdpi.commdpi.com Proline's pyrrolidine (B122466) ring structure is also believed to contribute to radical scavenging. mdpi.com The presence of hydrophobic amino acids like alanine is thought to enhance the peptide's ability to interact with lipid-based cellular structures, allowing it to exert its antioxidant effects within cell membranes. nih.gov

Beyond direct radical scavenging, GPA enhances the endogenous antioxidant defense systems of cells. njkmlbio.com As detailed in the previous section, GPA activates the Nrf2 pathway, leading to an increased production of key antioxidant enzymes. njkmlbio.comresearchgate.net Studies have shown that treatment with GPA results in elevated levels of superoxide dismutase (SOD), catalase (CAT), and glutathione peroxidase (GPX4), which are crucial for detoxifying harmful ROS. researchgate.netnjkmlbio.com Consequently, this leads to a reduction in the levels of malondialdehyde (MDA), a marker of lipid peroxidation. njkmlbio.comnih.gov

Table 1: Antioxidant Activity of Gly-Pro-Ala and Related Peptides

Peptide/HydrolysateSourceAntioxidant AssayKey FindingsReference
Gly-Pro-Ala (GPA) Fish Skin Gelatin HydrolysateDPPH, ABTS, Hydroxyl Radical ScavengingGPA demonstrated significant radical scavenging activity. researchgate.net
Gly-Pro-Ala (GPA) Fish Skin Gelatin HydrolysateROS and MDA reduction, Increased SOD, CAT, GPX4GPA alleviates oxidative stress by enhancing antioxidant enzyme activity via the Nrf2 pathway. researchgate.netnjkmlbio.com
Ser-Ala-Gly-Pro-Ala-Phe (SAGPAF) SyntheticSOD activity, MDA contentSAGPAF treatment increased SOD activity and decreased MDA levels in an ethanol-induced gastric injury model. nih.gov
Peptides with Gly-Pro sequences Cod SkinAnti-UV radiationPeptides containing Gly-Pro sequences showed photoprotective properties. frontiersin.org

Modulation of Inflammatory Signaling Pathways at the Molecular Level

The tripeptide Gly-Pro-Ala (GPA) has been shown to exert anti-inflammatory effects by modulating key signaling pathways at the molecular level. researchgate.net A significant body of research points to its ability to suppress pro-inflammatory responses, particularly by targeting the NLRP3 inflammasome and related pathways. researchgate.net

One of the primary mechanisms of GPA's anti-inflammatory action is the inhibition of the NLRP3 inflammasome activation. researchgate.net The NLRP3 inflammasome is a multiprotein complex that plays a crucial role in the innate immune system by activating caspase-1 and inducing the maturation and secretion of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and IL-18. GPA has been found to prevent the activation of this inflammasome, thereby reducing the production of these potent inflammatory mediators. researchgate.net This inhibitory effect is often linked to the regulation of upstream signaling molecules.

Studies have demonstrated that GPA can increase the phosphorylation of AMP-activated protein kinase (AMPK). researchgate.net Activated AMPK can, in turn, suppress the production of reactive oxygen species (ROS) and mitochondrial DNA (mtDNA), which are known activators of the NLRP3 inflammasome. By blocking the mitochondrial translocation of NLRP3, GPA effectively inhibits its activation and subsequent pyroptosis, a form of pro-inflammatory cell death. researchgate.net

Furthermore, GPA has been implicated in the modulation of other major inflammatory signaling cascades, including the nuclear factor kappa-B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways. researchgate.netnih.gov The NF-κB pathway is a central regulator of inflammation, controlling the expression of numerous pro-inflammatory genes. frontiersin.orgmdpi.com Some studies on related peptides suggest that they can inhibit the activation of NF-κB and the phosphorylation of MAPK proteins like p38 and JNK, leading to a downstream reduction in the production of inflammatory cytokines such as IL-6 and tumor necrosis factor-α (TNF-α). nih.govsciepub.com For instance, the peptide Ser-Ala-Gly-Pro-Ala-Phe (SAGPAF) was shown to inhibit the activation of both MAPK and NF-κB signaling pathways in a model of ethanol-induced gastric injury. researchgate.netnih.gov

In some contexts, GPA has been reported to act as a ligand for the nuclear receptor NR4A1, which can regulate immune cells like macrophages and intestinal epithelial cells, further contributing to its anti-inflammatory and gut barrier-protective effects. researchgate.net

Table 2: Effect of Gly-Pro-Ala on Inflammatory Markers and Pathways

Study FocusModelKey Pathway ModulatedEffectReference
GPA and Colitis Mouse ModelAMPK/NLRP3 InflammasomeIncreased AMPK phosphorylation, inhibited NLRP3 inflammasome activation and pyroptosis. researchgate.net
SAGPAF and Gastric Injury Mouse ModelMAPK/NF-κBInhibited activation of MAPK and NF-κB pathways, reducing inflammatory response. researchgate.netnih.gov
GPA and Intestinal Inflammation Cell and Mouse ModelsNR4A1Regulated macrophages and intestinal epithelial cells via NR4A1. researchgate.net
GPA and Toxin-Induced Injury Cell and Mouse ModelsNF-κBInhibited NF-κB activation by removing ROS through the Nrf2 pathway. researchgate.net

Gly-Pro-Ala in Biomimetic Systems and Collagen Analogues

Design Principles for Mimicking Collagenous Structures with Gly-Pro-Ala Motifs

The design of biomimetic systems and collagen analogues that incorporate the Gly-Pro-Ala (GPA) motif is guided by fundamental principles aimed at achieving stable triple-helical structures and, in some cases, promoting hierarchical self-assembly into larger architectures like fibrils or hydrogels. oup.comnih.gov

A primary design principle is the strict adherence to the Gly-X-Y repeating sequence . The presence of glycine at every third position is non-negotiable as its small side chain is essential for the tight packing at the core of the triple helix. nih.govnih.gov The X and Y positions can be occupied by various amino acids, including the Pro and Ala of the GPA motif.

To ensure the formation of a stable triple helix, sequences with lower intrinsic stability, such as those containing GPA, are often flanked by more stable "host" sequences. This host-guest design approach is common in the synthesis of collagen-mimetic peptides (CMPs). nih.gov Typically, several repeats of a highly stabilizing triplet, most commonly Gly-Pro-Hyp, are placed at the N- and C-termini of the desired "guest" sequence. nih.gov These host domains act as nucleation sites, facilitating the correct registration and zippering of the three peptide chains to form a stable triple helix. nih.gov

Self Assembly Principles and Supramolecular Architectures of Gly Pro Ala Containing Peptides

Molecular Self-Assembly Mechanisms

The spontaneous organization of peptides containing the GPA sequence into ordered structures is a phenomenon driven by a range of non-covalent forces and proceeds through a hierarchical pathway.

The self-assembly of peptides is a complex process governed by a variety of weak, non-covalent interactions. researchgate.net These interactions, though individually weak, collectively provide the thermodynamic driving force for the formation of stable, higher-order structures. researchgate.net Key interactions involved in the assembly of GPA-containing peptides include:

Hydrogen Bonding: Hydrogen bonds are crucial for the formation and stability of secondary structures like β-sheets and helical conformations. frontiersin.org The peptide backbone itself provides a significant source of hydrogen bonding. frontiersin.org In collagen-like peptides, interchain hydrogen bonding is essential for the formation of the triple helix. nih.gov

Hydrophobic Interactions: The hydrophobic nature of certain amino acid side chains drives them to minimize contact with water, leading to their aggregation in the core of a self-assembled structure. frontiersin.org These interactions are a major driving force for the initial collapse and folding of peptide chains. frontiersin.orgnih.gov

Electrostatic Interactions: Attractive or repulsive forces between charged residues on peptide chains play a significant role in guiding the assembly process and stabilizing the final nanostructures. frontiersin.org These interactions can be modulated by pH and ionic strength. researchgate.net

π-π Stacking: Aromatic residues, if present in the peptide sequence, can engage in π-π stacking interactions, which contribute to the stability of the assembled structure. frontiersin.org

The balance of these forces is delicate and can be influenced by the specific amino acid sequence, as even small changes can lead to different assembled structures. frontiersin.org The presence of proline in the GPA sequence introduces a conformational constraint, influencing the peptide's ability to adopt specific secondary structures. Glycine (B1666218), with its minimal side chain, provides flexibility. dovepress.com

The formation of complex supramolecular architectures from individual peptide monomers is a hierarchical process. nih.gov This process typically involves a series of steps:

Monomer Folding: Individual peptide chains first adopt specific secondary structures, such as β-strands or polyproline II-like helices, which are precursors to further assembly. nih.govrsc.org

Nucleation: A critical concentration of folded monomers associate to form a nucleus, which serves as a template for further growth. nih.govrsc.org This is often the rate-limiting step in the assembly process.

Elongation and Growth: Additional monomers add to the nucleus, leading to the formation of one-dimensional (1D) nanostructures like protofilaments or nanofibers. rsc.org

Maturation and Higher-Order Assembly: These initial 1D structures can then associate laterally or twist to form more complex and mature architectures, such as thicker fibers, ribbons, or even hydrogel networks. rsc.orgresearchgate.net

This multi-step assembly process allows for the formation of a wide range of structures with varying complexities and properties, all originating from the same fundamental peptide building blocks. nih.gov

Driving Forces and Non-Covalent Interactions in Gly-Pro-Ala Self-Assembly

Formation of Peptide Nanostructures

The ability of GPA-containing peptides to self-assemble can be harnessed to create a variety of well-defined nanostructures, most notably nanofibers and hydrogels.

Researchers have successfully designed and synthesized peptides incorporating the GPA motif that self-assemble into nanofibers and hydrogels. For example, collagen-like peptides (CMPs) with repeating Gly-Pro-Hyp sequences, where Hyp (hydroxyproline) can be substituted with Ala, have been shown to form nanofibers. nih.govresearchgate.net These nanofibers can further entangle to form hydrogels, which are highly hydrated, three-dimensional networks. researchgate.net

The design of these self-assembling peptides often involves creating amphiphilic molecules, where a hydrophobic tail is attached to a hydrophilic peptide headgroup. nih.gov This design promotes self-assembly in aqueous environments. The specific sequence and length of the peptide, as well as the nature of any attached non-peptidic moieties, can be tuned to control the properties of the resulting nanostructures. nih.gov

A variety of analytical techniques are employed to characterize these nanostructures:

Transmission Electron Microscopy (TEM) and Scanning Electron Microscopy (SEM): These imaging techniques provide direct visualization of the morphology and dimensions of the nanofibers and the porous structure of hydrogels. chemrxiv.orgnasa.gov

Atomic Force Microscopy (AFM): AFM is used to obtain high-resolution images of the surface topography of the assembled structures, revealing details about their height and periodicity. chemrxiv.org

Circular Dichroism (CD) Spectroscopy: CD spectroscopy is used to determine the secondary structure of the peptides within the assembled nanostructures (e.g., β-sheet, α-helix, or random coil). acs.orgnih.gov

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR provides information about the hydrogen bonding and secondary structure of the peptides. rsc.org

Rheology: The mechanical properties of the hydrogels, such as their stiffness and viscoelasticity, are characterized using rheological measurements. researchgate.netnih.gov

Analytical TechniqueInformation Obtained
Transmission Electron Microscopy (TEM) Morphology and dimensions of nanostructures
Scanning Electron Microscopy (SEM) Surface topography and porous structure
Atomic Force Microscopy (AFM) High-resolution surface imaging and dimensions
Circular Dichroism (CD) Spectroscopy Secondary structure of peptides
Fourier-Transform Infrared (FTIR) Spectroscopy) Hydrogen bonding and secondary structure
Rheology Mechanical properties of hydrogels

While nanofibers are a common morphology for self-assembling peptides, other structures such as nanotubes and nanosheets can also be formed. escholarship.org The final morphology is highly dependent on the peptide sequence and the conditions of self-assembly, such as pH, temperature, and solvent. scienceopen.com For instance, peptides with a high propensity to form β-sheets can assemble into flat, tape-like structures that can then twist into helical ribbons or close upon themselves to form nanotubes. mdpi.com While specific examples of Gly-Pro-Ala peptides forming nanotubes or nanosheets are less common in the literature compared to nanofibers, the fundamental principles of self-assembly suggest that by carefully designing the peptide sequence and controlling the assembly conditions, it may be possible to favor the formation of these alternative morphologies.

Engineered Self-Assembling Biomaterials

Strategies for Functional Biomaterial Design Incorporating Gly-Pro-Ala

The incorporation of the tripeptide sequence Gly-Pro-Ala into biomaterials is a strategic approach to impart specific functionalities that mimic natural biological processes. Design strategies are centered on leveraging the peptide's sequence-dependent properties, either as part of a larger, structurally significant chain or as a motif recognized by cellular machinery. These strategies aim to create materials that are not merely passive scaffolds but active participants in biological environments.

A primary strategy involves the use of Gly-Pro-Ala within repeating peptide motifs to influence the self-assembly and nanostructure of collagen-like materials. Researchers have designed and synthesized collagen-like model oligopeptides to serve as the basis for complex, ordered biomimetic materials. In these designs, hexapeptide motifs such as (Gly-Pro-Ala-Gly-Pro-Pro) have been selected to create a range of comparable sequences. This approach allows for the investigation of sequence-dependent effects on the morphology and formation of liquid crystalline phases, which can be captured in solid-state materials to create nanopatterned surfaces. nasa.gov

Another key strategy is to embed the Gly-Pro-Ala sequence within a larger peptide that is specifically recognized and cleaved by enzymes, such as collagenase. The tetrapeptide sequence Leu-Gly-Pro-Ala (LGPA), which has a known cleavage site between leucine (B10760876) and glycine, is a prime example. umich.edu By incorporating the LGPA sequence into the backbone of synthetic polymers like polyethylene (B3416737) glycol (PEG), hydrogels can be rendered biodegradable. umich.edunih.gov This creates "smart" biomaterials that can be remodeled by cells, a crucial feature for tissue engineering applications where scaffolds must degrade to make way for new tissue. This design strategy allows for controlled degradation, directly mimicking the enzymatic remodeling of the natural extracellular matrix (ECM). umich.edu

Furthermore, functional biomaterials can be designed by conjugating Gly-Pro-Ala-containing peptides to other molecules, such as lipids, to create amphiphilic structures. For instance, peptide sequences like Palm-Gly-Gly-Pro-Ala-Gly, featuring a lipophilic palmitic acid tail, have been synthesized. termedia.pl The combination of a hydrophilic peptide with a hydrophobic lipid creates an amphiphilic molecule capable of self-assembly and easier penetration of cellular barriers, enhancing its bioavailability and interaction with skin models to improve hydration. termedia.pl This strategy is particularly useful for topical applications and designing materials that can effectively interface with cell membranes.

These design principles highlight the versatility of the Gly-Pro-Ala sequence. It can be used to control material architecture at the nanoscale, confer biodegradability in response to specific enzymes, and enhance the biomaterial's interaction with cells and tissues.

Design Strategy Peptide Example Biomaterial System Intended Functionality Reference(s)
Control of Nanostructure(Gly-Pro-Ala-Gly-Pro-Pro)nCollagen-Like OligopeptidesFormation of ordered, liquid crystalline phases; creation of nanopatterned materials. nasa.gov
Enzyme-Specific DegradabilityLeu-Gly-Pro-Ala (LGPA)Polyethylene Glycol (PEG) HydrogelsRenders the hydrogel specifically degradable by collagenase, mimicking ECM remodeling. umich.edunih.gov
Amphiphilic ModificationPalm-Gly-Gly-Pro-Ala-GlyHydrogel MasksCreates an amphiphilic structure to enhance penetration of the corneum barrier and improve skin hydration. termedia.pl

Role of Gly-Pro-Ala in Tissue Engineering Scaffolds and Extracellular Matrix Mimics

In the field of tissue engineering, the primary goal is to create scaffolds that effectively mimic the native extracellular matrix (ECM), providing both structural support and the necessary biochemical cues to guide cell behavior and promote tissue regeneration. The Gly-Pro-Ala sequence, typically as part of a larger peptide, plays a significant role in achieving this biomimicry, particularly in conferring bioactivity and responsiveness to scaffolds.

A critical function of the ECM is its dynamic nature; it is constantly being synthesized, remodeled, and degraded by cells. Scaffolds that incorporate Gly-Pro-Ala within enzyme-sensitive sequences are designed to mimic this essential characteristic. The Leu-Gly-Pro-Ala (LGPA) sequence is a well-documented substrate for collagenases, a class of matrix metalloproteinases (MMPs) that are pivotal in ECM turnover. umich.edu When integrated into three-dimensional hydrogel scaffolds, such as those made from PEG, the LGPA segment acts as a biodegradable linker. umich.edunih.gov Encapsulated cells, like fibroblasts, can secrete collagenase to cleave the LGPA sequence, thereby degrading their immediate surroundings. umich.edu This localized degradation is fundamental for cell migration, spreading, and proliferation within the scaffold, allowing cells to create space for new ECM deposition and tissue formation. umich.edunih.gov This strategy directly mimics the proteolytic remodeling of the natural ECM, making the scaffold an interactive, rather than static, environment.

Beyond structural remodeling, the Gly-Pro-Ala tripeptide itself has demonstrated bioactive properties that can be harnessed in ECM mimics. Studies have shown that the Gly-Pro-Ala peptide can regulate oxidative stress and protect cells from damage. rsc.org Oxidative stress is a common factor in injury and can impede the healing process. By incorporating a peptide that has antioxidant effects, a scaffold can create a more favorable microenvironment for tissue regeneration. This moves beyond simple structural mimicry to functional mimicry, where the scaffold actively contributes to cell health and viability, much like the bioactive fragments (matrikines) derived from natural ECM degradation. nih.goversnet.org

The Gly-Pro-Ala sequence is also a component of collagen, the main structural protein in the ECM. royalsocietypublishing.orgmdpi.com While the repeating Gly-Pro-Hyp sequence is most famous for conferring stability to the collagen triple helix, other sequences, including those with alanine (B10760859), contribute to the diversity and function of different collagen types. royalsocietypublishing.org Synthetic collagen-mimetic peptides (CMPs) that include Gly-Pro-Ala are therefore used in "guest-host" designs to build complex, self-assembling structures that replicate aspects of collagen's architecture. royalsocietypublishing.org These CMPs can be used to create fibrous scaffolds that mimic the nanoscale topography of natural collagen fibrils, providing physical cues that influence cell adhesion and alignment.

Peptide Sequence Scaffold/Mimic Type Role of Gly-Pro-Ala Sequence ECM Feature Mimicked Reference(s)
Leu-Gly-Pro-Ala (LGPA)Polyethylene Glycol (PEG) HydrogelActs as a specific cleavage site for collagenase.Enzymatic remodeling and degradation by cell-secreted MMPs. umich.edunih.gov
Gly-Pro-AlaGeneral (Bioactive Component)Provides protective effects against oxidative stress.Bioactive signaling from ECM fragments (matrikines) that modulate cell function. rsc.org
(Gly-Pro-Ala-Gly-Pro-Pro)nCollagen-Mimetic Peptide (CMP) ScaffoldServes as a building block for self-assembling, ordered nanostructures.Structural organization and nanoscale topography of collagen fibrils. nasa.gov
Palm-Gly-Gly-Pro-Ala-GlyAmphiphilic HydrogelForms part of a peptide that enhances interaction with cell layers.Interfacial properties of the ECM and its interaction with cell surfaces. termedia.pl

Advanced Analytical Methodologies for Gly Pro Ala Research

Chromatographic Techniques for Separation, Identification, and Quantification

Chromatography is the cornerstone for isolating and quantifying Gly-Pro-Ala from complex mixtures, such as collagen hydrolysates or biological fluids. The choice of technique depends on the required resolution, sensitivity, and analytical goal.

High-Performance Liquid Chromatography (HPLC) is a robust and widely used technique for assessing the purity of synthetic peptides and profiling their presence in various samples. hplc.eu Reversed-phase HPLC (RP-HPLC) is particularly effective for separating peptides based on their hydrophobicity.

For the analysis of small, polar peptides like Gly-Pro-Ala, specific chromatographic conditions are necessary to achieve adequate retention and separation from other similar compounds. mdpi.com Research on the separation of common collagen peptides demonstrated that a Gemini C18 column provides excellent stability in the highly aqueous mobile phases required for retaining such polar analytes. mdpi.com The optimal separation of Gly-Pro-Hyp from other peptides, including Gly-Pro-Ala, was achieved using 0.1% phosphoric acid in the mobile phase, which resulted in well-defined, symmetrical peak shapes. mdpi.com A gradient elution program involving an organic modifier like acetonitrile (B52724) is often employed to ensure that more lipophilic components from the sample matrix are effectively eluted from the column. mdpi.com

Table 1: Exemplary HPLC Conditions for Gly-Pro-Ala Analysis This table is a representation of typical parameters and may vary based on the specific application.

ParameterSpecificationPurposeCitation
Column Gemini C18, 250 x 4.6 mmProvides stability in 100% aqueous mobile phase, suitable for polar peptides. mdpi.com
Mobile Phase A: 0.1% Phosphoric Acid (H₃PO₄) in WaterB: Acetonitrile (ACN)H₃PO₄ improves peak shape; ACN is used in a gradient to elute compounds. mdpi.com
Elution Mode GradientAllows for the separation of compounds with a wide range of polarities. hplc.eu
Detector UVMonitors peptide bonds, typically at wavelengths around 214 nm. mdpi.com
Flow Rate ~1 mL/minStandard for 4.6 mm i.d. analytical columns. hplc.eu

The purity of a Gly-Pro-Ala sample can be determined by integrating the area of its corresponding peak and comparing it to the total area of all peaks in the chromatogram. This method is crucial for quality control in both research and commercial production.

For higher resolution and sensitivity, Ultra-Performance Liquid Chromatography (UPLC), coupled with tandem mass spectrometry (MS/MS), is the method of choice. UPLC utilizes columns with smaller particle sizes (<2 µm), leading to faster analysis times and improved separation efficiency compared to traditional HPLC. When paired with MS/MS, it becomes a powerful tool for both the quantification and unambiguous identification of peptides in complex matrices. nih.govresearchgate.net

A novel LC-MS/MS method based on precursor ion scanning was developed to simultaneously screen for and semi-quantify Gly-Pro-Yaa and Gly-Hyp-Yaa tripeptides. nih.gov This approach is more comprehensive than traditional multiple reaction monitoring (MRM) methods, which are limited in the number of targets they can detect. nih.gov In this study, Gly-Pro-Ala was identified as one of the abundant tripeptides in commercial collagen products. nih.gov The method relies on identifying diagnostic fragment ions that are characteristic of the peptide class; for Gly-Pro-Yaa tripeptides, the immonium ion of proline at a mass-to-charge ratio (m/z) of 70, or its related fragment at m/z 127, serves as a key indicator. nih.gov

This UPLC-MS/MS approach allows for the detailed characterization of peptide profiles in various tissues and biofluids, demonstrating organ-specific distribution patterns. nih.govresearchgate.netmdpi.com Such methods are sensitive enough to detect and quantify peptides at femtomole levels, providing critical insights into their metabolic roles. researchgate.netmdpi.com

High-Performance Liquid Chromatography (HPLC) for Peptide Profiling and Purity Assessment

Mass Spectrometry-Based Structural Elucidation

Mass spectrometry (MS) is an indispensable tool for confirming the primary structure of peptides. It provides precise molecular weight information and, through fragmentation techniques, the amino acid sequence.

Electrospray Ionization (ESI) is a soft ionization technique that allows large, non-volatile molecules like peptides to be transferred into the gas phase as intact, multiply charged ions with minimal fragmentation. lcms.cznih.gov This makes it ideal for accurately determining the molecular weight of Gly-Pro-Ala.

In one study, the molecular mass of a peptide fragment identified as Gly-Pro-Ala-Gly-Pro-Ala-Gly was determined using ESI-MS. researchgate.net The experimentally detected molecular mass of 526.2456 Da was in excellent agreement with the theoretical mass calculated from its sequence, confirming the peptide's identity. researchgate.net Similarly, ESI-MS was used to confirm the formation of cyclo(-Gly-Pro) from precursors including Gly-Pro-Ala, where the protonated molecule [M+H]⁺ was observed at m/z 155.08149. jst.go.jp The high accuracy of modern mass spectrometers, often better than 20 ppm, allows for confident confirmation of a peptide's elemental composition. lcms.cz

Tandem mass spectrometry (MS/MS) is used to determine the amino acid sequence of a peptide. tandfonline.com In an MS/MS experiment, the protonated peptide ion (the precursor ion) is selected and then fragmented through collision-induced dissociation (CID). The resulting fragment ions (product ions) are mass-analyzed, producing a spectrum that contains sequence information. uniroma1.it

The fragmentation of a peptide backbone typically occurs at the amide bonds, generating a series of b-ions (containing the N-terminus) and y-ions (containing the C-terminus). tandfonline.com The mass difference between consecutive ions in a series corresponds to the mass of a specific amino acid residue, allowing the sequence to be read directly from the spectrum. tandfonline.com

The presence of a proline residue has a significant effect on peptide fragmentation. osu.edu Cleavage N-terminal to the proline residue is often enhanced, leading to an abundant y-ion or an internal immonium-related ion. osu.eduacs.org For Gly-Pro-Ala, fragmentation would be expected to produce characteristic ions. The cleavage of the Gly-Pro bond is facilitated by the "mobile proton" mechanism, where the energy required for fragmentation is substantially lowered when the ionizing proton is located at the amide nitrogen. nih.gov

Table 2: Predicted Dominant MS/MS Fragment Ions for [Gly-Pro-Ala+H]⁺ Theoretical m/z values are monoisotopic. The presence and intensity of fragments can be influenced by instrument type and collision energy.

Precursor Ion (m/z)Ion TypeFragment SequenceFragment m/zMass DifferenceCorresponding Residue
244.13 b₂Gly-Pro155.08155.08 - (H⁺)Gly-Pro
y₁Ala90.0690.06 - (H⁺)Ala
y₂Pro-Ala187.11244.13 - 57.02 (Gly)Pro-Ala

This fragmentation pattern serves as a molecular fingerprint, confirming the sequence as Gly-Pro-Ala. This data is also the foundation for de novo sequencing, a method to determine a peptide's sequence without prior knowledge or database comparison. pnas.orgnih.gov

Electrospray Ionization Mass Spectrometry (ESI-MS) for Molecular Weight and Sequence Confirmation

Integrated Spectroscopic and Computational Approaches for Comprehensive Characterization

To achieve a complete understanding of Gly-Pro-Ala's molecular structure and behavior, researchers often integrate multiple analytical techniques with computational modeling. mdpi.com This synergistic approach bridges the gap between experimental observation and theoretical understanding. researchgate.netresearchgate.net

Computational methods, such as Density Functional Theory (DFT), can be used to predict the geometries, vibrational frequencies (e.g., FT-IR spectra), and energies of different peptide conformers. ajol.info For instance, computational analyses have been used to calculate the energy required to break specific amide bonds in peptides, providing a theoretical basis for the fragmentation patterns observed in MS/MS spectra. nih.gov One study calculated the fragmentation energies for Gly-Xxx bonds, finding values of 97.9 kcal/mol for Gly-Pro and 109.2 kcal/mol for Gly-Ala when the proton is mobilized at the amide nitrogen, supporting the observed fragmentation behaviors. nih.gov

Molecular docking studies, another computational technique, can predict how peptides like Gly-Pro-Ala might interact with biological macromolecules, such as enzymes or receptors. mdpi.com These models provide insights into binding affinities and interaction modes, which can then be validated experimentally. mdpi.com By combining the precise structural data from MS and the dynamic or conformational information from other spectroscopic methods (like NMR or IR) with the predictive power of computational chemistry, a comprehensive and multi-dimensional characterization of Gly-Pro-Ala can be achieved. researchgate.netresearchgate.net

Synergistic Application of Experimental Data with Computational Predictions

The comprehensive understanding of the tripeptide Gly-Pro-Ala's structural and dynamic properties is significantly enhanced by integrating experimental techniques with computational modeling. mdpi.com This synergistic approach allows for a more detailed and accurate characterization than could be achieved by either methodology alone. Experimental methods such as Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography provide valuable data on the peptide's conformation and dynamics in solution or solid state. nih.govresearchgate.net Computational methods, including molecular dynamics (MD) simulations and quantum mechanical (QM) calculations, can then use this experimental data to build and refine molecular models, explore conformational landscapes, and predict energetic properties. researchgate.netresearchgate.net

The integration of these methods can follow several strategies. mdpi.com In one approach, experimental and computational analyses are performed independently, and the results are then compared to validate or challenge the computational models. mdpi.com Alternatively, a guided simulation approach uses experimental data as restraints to direct the computational sampling of conformations, leading to models that are consistent with the observed data. mdpi.com This is particularly useful for flexible molecules like peptides, which can exist in multiple conformations. nih.gov

For instance, in the study of peptides containing Pro-Gly or similar motifs, NMR spectroscopy can determine key structural parameters like inter-proton distances (through Nuclear Overhauser Effect, NOE) and dihedral angles (through J-coupling constants). nih.govnih.gov These parameters can then be used as constraints in MD simulations to generate an ensemble of structures representing the peptide's conformational flexibility in solution. researchgate.net The resulting models can, in turn, help to interpret complex experimental spectra. nih.gov

A notable example of this synergy is in the design of peptide ligands. Computational programs can be used to design and rank peptide sequences based on their predicted binding affinity to a specific target. nih.govnih.gov In one such study, a 13-mer peptide containing a Gly-Pro-Ala motif was designed computationally to bind to ochratoxin A. nih.govnih.gov The computationally predicted high-affinity binding was subsequently confirmed through experimental techniques like enzyme-linked immunosorbent assays (ELISA) and surface plasmon resonance (SPR), which also provided quantitative binding data. nih.govnih.gov This demonstrates the power of using computational screening to identify promising candidates for experimental validation, thereby saving time and resources. nih.govnih.govarxiv.org

The following tables present examples of data obtained from studies that combine experimental and computational approaches for peptide analysis.

Table 1: Comparison of Computationally Predicted and Experimentally Determined Binding Affinities for a Designed Peptide Containing a Gly-Pro-Ala Motif

Peptide Sequence Computational Method Predicted Binding Score Experimental Method Measured Dissociation Constant (KD)
N'-Gly-Pro-Ala-Gly-Ile-Asp-Gly-Pro-Ala-Gly-Ile-Arg-Cys-C' FlexiDock High Surface Plasmon Resonance (SPR) ~15.7 µM nih.govnih.gov

This table illustrates how computational predictions of binding affinity are validated by experimental measurements. The data is based on a study where a peptide containing the Gly-Pro-Ala sequence was computationally designed and its binding to ochratoxin A was experimentally confirmed. nih.govnih.gov

Table 2: Integration of NMR Data and Computational Modeling for Peptide Conformational Analysis

Peptide Experimental Data Computational Method Key Findings
Model peptides with Pro-Ala/Gly-Pro sequences NMR (J-coupling constants) and Raman Optical Activity (ROA) spectra core.ac.uk Density Functional Theory (DFT) core.ac.uk Excellent agreement between DFT-predicted and NMR-derived proline puckering amplitudes and phases. core.ac.uk
Model tetrapeptide with a Pro-Gly motif NMR, Raman, and ROA spectra nih.govacs.org Density Functional Theory (DFT) and statistical analysis nih.govacs.org In an aqueous environment, the propensity to form beta-hairpin loops is an intrinsic property of the Pro-Gly sequence. nih.govacs.org
Collagen model peptides with Gly to Ala substitutions NMR spectroscopy (NOEs, J-couplings, hydrogen exchange) nih.gov Energy minimization with NMR restraints nih.gov The model structures obtained are consistent with NMR experimental data, revealing localized conformational deformation at the substitution site. nih.gov

This table showcases how different experimental data types are used in conjunction with computational methods to elucidate the conformational properties of peptides containing Glycine (B1666218), Proline, and Alanine (B10760859) residues. nih.govnih.govcore.ac.ukacs.org

Ultimately, the synergistic use of experimental data and computational predictions provides a more robust and detailed understanding of the structure-function relationship of peptides like Gly-Pro-Ala. arxiv.orgresearchgate.net This integrated approach is crucial for advancing research in areas such as peptide design and the study of protein folding. nih.govarxiv.org

Future Directions and Emerging Research Avenues for Gly Pro Ala Research

Integration of Multi-Omics Data in Peptide Research and Gly-Pro-Ala Studies

The era of "big data" in biology has paved the way for multi-omics approaches, which involve the simultaneous analysis of various types of biological molecules, such as genes (genomics), RNA transcripts (transcriptomics), proteins (proteomics), and metabolites (metabolomics). nih.govfrontiersin.org Integrating these vast datasets provides a more holistic and comprehensive understanding of complex biological systems and disease processes. nih.govplos.orgresearchgate.net In the context of Gly-Pro-Ala research, a multi-omics strategy can elucidate the intricate molecular networks influenced by this tripeptide.

By combining different omics data, researchers can move beyond studying isolated components and begin to understand the interplay between various molecular layers. researchgate.net For instance, transcriptomic data can reveal changes in gene expression in response to GPA, while proteomic and metabolomic data can show the subsequent alterations in protein and metabolite levels. This integrated approach can help identify the specific pathways and biological processes modulated by Gly-Pro-Ala. mdpi.com For example, a study on the protective effects of Gly-Pro-Ala against deoxynivalenol-induced toxicity utilized such approaches to understand its role in mitigating oxidative stress. researchgate.net

Future research will likely focus on developing and applying sophisticated computational tools and statistical methods to effectively integrate and interpret these complex multi-omics datasets. nih.govfastercapital.com This will be crucial for identifying novel biomarkers, understanding disease mechanisms, and discovering new therapeutic applications for peptides like Gly-Pro-Ala. The ability to analyze how GPA influences the entire biological system, from genes to metabolites, will be instrumental in advancing its use in medicine and biotechnology.

Table 1: Key Multi-Omics Technologies and Their Relevance to Gly-Pro-Ala Research

Omics TechnologyBiological Molecules AnalyzedPotential Insights for Gly-Pro-Ala Research
GenomicsDNAIdentification of genetic variations that may influence individual responses to Gly-Pro-Ala.
TranscriptomicsRNAUnderstanding how Gly-Pro-Ala modulates gene expression patterns. frontiersin.org
ProteomicsProteinsCharacterizing changes in the proteome (the complete set of proteins) in response to Gly-Pro-Ala. frontiersin.org
MetabolomicsMetabolitesIdentifying metabolic pathways affected by Gly-Pro-Ala and its breakdown products.

Advanced Computational Design and Engineering of Gly-Pro-Ala Derivatives with Tailored Functions

Computational design and protein engineering are powerful tools for creating novel molecules with specific, enhanced, or entirely new functions. advanceaec.nettuwien.ac.at In the realm of peptide research, these approaches are being used to design derivatives of naturally occurring peptides like Gly-Pro-Ala to improve their stability, bioavailability, and therapeutic efficacy. nih.gov

The process of computational peptide design often involves creating a library of virtual peptide variants and then using sophisticated algorithms to predict which of these variants will have the desired properties. acs.org For example, researchers can model how different amino acid substitutions in the Gly-Pro-Ala sequence would affect its three-dimensional structure and its ability to interact with a specific biological target. mdpi.compnas.org This in silico approach can significantly reduce the time and cost associated with traditional trial-and-error laboratory methods. acs.org

Future research in this area will likely focus on developing more accurate and predictive computational models. This includes leveraging machine learning and artificial intelligence to analyze large datasets of peptide structures and functions to identify design principles for creating new Gly-Pro-Ala derivatives. fastercapital.com These engineered peptides could be designed to have enhanced stability against enzymatic degradation, improved cell permeability, or a higher affinity for a particular receptor, leading to more potent and targeted therapeutic agents.

Novel Applications in Synthetic Biology and Biotechnological Innovations

Synthetic biology, a field that combines principles from biology and engineering, aims to design and construct new biological parts, devices, and systems. ucdavis.edu This rapidly advancing field offers exciting opportunities for the production and application of peptides like Gly-Pro-Ala.

One of the key innovations in synthetic biology is the ability to engineer microorganisms, such as bacteria or yeast, to produce specific molecules of interest. By introducing custom-designed genetic circuits into these microbial "cell factories," scientists can create sustainable and cost-effective methods for producing large quantities of Gly-Pro-Ala and its derivatives. researchgate.net This is a significant advantage over traditional chemical synthesis methods, which can be expensive and environmentally taxing.

Furthermore, synthetic biology can be used to create novel delivery systems for peptides. For example, engineered bacteria could be designed to produce and release Gly-Pro-Ala directly at a site of disease in the body, providing a targeted and localized therapeutic effect. The development of synthetic promoters and gene stacking technologies will further enhance the precision and efficiency of these biological systems. ucdavis.edu As our ability to engineer biological systems becomes more sophisticated, the potential applications of Gly-Pro-Ala in biotechnology and medicine are expected to expand significantly.

Exploration of Gly-Pro-Ala in Prebiotic Chemistry and Origin of Life Contexts

The question of how life arose from non-living matter is one of the most profound and challenging questions in science. acs.org Prebiotic chemistry, the study of the chemical reactions that may have occurred on the early Earth before the emergence of life, provides a framework for investigating this question. researchgate.net Peptides, including simple tripeptides like Gly-Pro-Ala, are thought to have played a crucial role in the origin of life. nih.gov

Researchers are exploring how amino acids, the building blocks of peptides, could have formed and polymerized under the conditions of the primitive Earth. researchgate.net The presence of amino acids like glycine (B1666218), proline, and alanine (B10760859) in meteorites suggests that these molecules were available on the early Earth. mdpi.com Studies have shown that peptides can be formed under simulated prebiotic conditions, such as on the surface of minerals or in environments with fluctuating wet-dry cycles. researchgate.net

The tripeptide Gly-Pro-Ala is of particular interest in this context due to the unique properties of its constituent amino acids. Glycine is the simplest amino acid, while proline's cyclic structure can introduce important kinks into a peptide chain, and alanine is a small, non-polar amino acid. The specific sequence of these amino acids in Gly-Pro-Ala could have conferred stability or catalytic activity to early peptides, making them important players in the transition from a chemical world to a biological one. nih.gov A study exploring molecular evolution in a peptide-vesicle system included Gly-Pro-Ala in its investigation of peptides that could interact with and stabilize primitive cell membranes. nih.gov Future research in this area will continue to explore the abiotic synthesis of peptides like Gly-Pro-Ala and their potential roles in the emergence of self-replicating systems, a key step in the origin of life.

Q & A

Q. What strategies mitigate bias when interpreting GPA’s therapeutic potential in preclinical studies?

  • Methodological Answer : Follow PROSPERO guidelines for systematic reviews. Use PRISMA flow diagrams to document study selection. Perform sensitivity analyses to assess publication bias (Egger’s test) and register protocols in advance (e.g., OSF Registries) to prevent HARKing .

Data Presentation and Reproducibility Guidelines

  • Tables/Figures : Include raw data (e.g., HPLC chromatograms, dose-response curves) in supplementary files. Use ANOVA with post-hoc Tukey tests for multi-group comparisons .
  • Ethical Compliance : Adhere to FAIR principles for data sharing (Findable, Accessible, Interoperable, Reusable) and document AI usage per institutional AI ethics frameworks .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.